Aminooxy-PEG2-Amine HCl salt
Description
Evolution of PEGylation and Bioconjugation Strategies
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, a process known as PEGylation, has been a cornerstone of bioconjugation since the 1970s. chempep.comconicet.gov.arucl.ac.be Initially developed to improve the pharmaceutical properties of proteins and peptides, PEGylation enhances solubility, increases stability against enzymatic degradation, and reduces the immunogenicity of biomolecules. chempep.comconicet.gov.araxispharm.comprecisepeg.comnih.gov Early strategies primarily targeted the most abundant and accessible amino groups on proteins, such as the ε-amino group of lysine (B10760008) residues. conicet.gov.arucl.ac.benih.gov
Over the years, the field has evolved from using broad, less specific PEGylating agents to employing well-defined, discrete PEG (dPEG®) linkers. thermofisher.com This progression has allowed for greater control over the stoichiometry and site of conjugation, leading to more homogeneous and well-characterized bioconjugates. conicet.gov.aracs.org The development of various reactive groups for PEGylation has expanded the toolkit available to researchers, enabling the modification of different functional groups on biomolecules. conicet.gov.arprecisepeg.com
Significance of Heterobifunctional Linkers in Chemical Biology
Heterobifunctional linkers are chemical reagents that possess two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules. scbt.comthermofisher.com This is a significant advantage over homobifunctional linkers, which have identical reactive groups and can lead to undesirable self-conjugation or polymerization. thermofisher.comresearchgate.net The ability to selectively react with different functional groups makes heterobifunctional linkers invaluable tools in a wide range of applications, including:
Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. precisepeg.comrsc.org
Protein-Protein Interaction Studies: Creating defined protein complexes to investigate cellular signaling pathways. scbt.com
Surface Immobilization: Attaching biomolecules to surfaces for the development of biosensors and diagnostic assays. scbt.com
PROTACs (Proteolysis Targeting Chimeras): Connecting a target protein ligand to an E3 ligase ligand to induce protein degradation. bldpharm.com
Overview of Aminooxy Reactivity in Contemporary Organic and Bioorthogonal Chemistry
Aminooxy chemistry centers on the reaction between an aminooxy group (-O-NH2) and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage (-O-N=C-). iris-biotech.dersc.orgnih.gov This reaction is a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can occur in living systems without interfering with native biological processes. chempep.com
The key features of the aminooxy-carbonyl ligation include:
High Chemoselectivity: The aminooxy group reacts specifically with aldehydes and ketones, even in the complex environment of a cell. louisville.edulouisville.edu
Stability of the Oxime Bond: The resulting oxime bond is significantly more stable towards hydrolysis compared to imines formed from primary amines. iris-biotech.denih.gov This stability is attributed to the "alpha effect," where the adjacent oxygen atom increases the nucleophilicity of the nitrogen. iris-biotech.deacs.org
Mild Reaction Conditions: The reaction proceeds efficiently under physiological conditions (aqueous media, neutral pH, and ambient temperature). nih.govchempep.com
These properties have made aminooxy chemistry a powerful tool for site-specific protein modification, cell surface labeling, and the synthesis of complex biomolecular conjugates. iris-biotech.denih.govrsc.org
Contextualization of Aminooxy-PEG2-Amine HCl Salt within Advanced Linker Technologies
This compound is a heterobifunctional linker that perfectly embodies the convergence of PEGylation and aminooxy chemistry. creative-biolabs.combroadpharm.com It features an aminooxy group at one end and a primary amine at the other, separated by a discrete two-unit polyethylene glycol (PEG2) spacer. creative-biolabs.com This structure provides several key advantages:
Orthogonal Reactivity: The aminooxy and amine groups have distinct reactivities, allowing for controlled, stepwise conjugations. creative-biolabs.combroadpharm.com The aminooxy group targets aldehydes and ketones, while the amine group can react with carboxylic acids or activated esters. creative-biolabs.combroadpharm.com
Hydrophilic Spacer: The PEG2 spacer enhances the water solubility of the linker and any molecule it is attached to, which is crucial for biological applications. creative-biolabs.com
Defined Length: The discrete length of the PEG spacer allows for precise control over the distance between the two conjugated molecules. precisepeg.com
This combination of features positions this compound as a highly versatile and valuable tool for researchers in various scientific disciplines, enabling the construction of well-defined and functional bioconjugates.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H16N2O3 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine |
InChI |
InChI=1S/C6H16N2O3/c7-1-2-9-3-4-10-5-6-11-8/h1-8H2 |
InChI Key |
JRWOWQBRVAIPAN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCON)N |
Origin of Product |
United States |
Synthetic Methodologies for Aminooxy Peg2 Amine Hcl Salt and Its Derivatives
Synthetic Routes for Aminooxy-PEG-Amine Scaffolds
The construction of the fundamental Aminooxy-PEG-Amine scaffold requires a flexible synthetic approach that allows for the differential functionalization of a PEG chain's termini. A common strategy involves the desymmetrization of commercially available oligo(ethylene glycol)s (OEGs), such as OEG-diols. nih.gov This process often employs protecting groups to ensure that modifications occur selectively at one end of the PEG chain at a time.
One general route begins with a PEG-diol. One hydroxyl group is converted into a protected amine, while the other is transformed into a protected aminooxy group. For instance, one hydroxyl could be mesylated and then converted to an azide (B81097), which can later be reduced to an amine. nih.gov The other hydroxyl group can be reacted with a protected aminooxy species, such as N-Boc-aminooxyacetic acid, via an esterification reaction. nih.gov The final steps would involve the deprotection of both the amine and aminooxy functionalities. The use of amino acids like lysine (B10760008), with their orthogonal protecting groups, can also serve as a foundational hub for building such multifunctional scaffolds. mdpi.com
More advanced methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize well-defined polymers with an aminooxy group at one end. nih.gov This involves designing a specific chain transfer agent (CTA) that incorporates a protected aminooxy moiety. nih.gov The polymer chain is grown from this CTA, and the other end can be designed to terminate with a group that can be converted to an amine.
Table 1: Synthetic Routes to Aminooxy-PEG-Amine Scaffolds
| Starting Material | Key Reagents/Steps | Protection Strategy |
|---|---|---|
| Oligo(ethylene glycol) diol | 1. Monofunctionalization (e.g., monotosylation). 2. Conversion of tosylate to a protected amine precursor (e.g., azide). 3. Conversion of the remaining hydroxyl to a protected aminooxy group. 4. Deprotection. | Orthogonal protecting groups (e.g., Boc for amine, phthalimide (B116566) for aminooxy). |
| Heterobifunctional PEG (e.g., HO-PEG-NHBoc) | 1. Activation of the hydroxyl group. 2. Coupling with a protected aminooxy species (e.g., N-Boc-aminooxyacetic acid). 3. Deprotection of the amine. | Boc (tert-butyloxycarbonyl) for the amine group. |
| Amino Acid Hub (e.g., Lysine) | 1. Orthogonally protected lysine (e.g., Fmoc-Lys(Boc)-OH) is coupled to other building blocks. 2. Side chains are modified to introduce PEG and terminal functional groups. | Fmoc (Fluorenylmethyloxycarbonyl) and Boc protecting groups. mdpi.com |
Functional Group Interconversion Strategies for Aminooxy and Amine Moieties
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. wikipedia.orgfiveable.me This is particularly crucial in the synthesis of complex molecules like Aminooxy-PEG-Amine, where the desired functionalities might not be present in the starting materials or might not be compatible with certain reaction conditions. scribd.com
The primary amine group is commonly introduced by the reduction of other nitrogen-containing functional groups. The reduction of an azide to a primary amine is a high-yield, clean reaction, often accomplished using catalytic hydrogenation (e.g., H2 over a palladium catalyst) or the Staudinger reaction. nih.gov Another effective method is the Gabriel synthesis, where a phthalimide anion displaces a leaving group (like a mesylate), followed by hydrazinolysis to release the primary amine. nih.gov
The aminooxy group is typically introduced using a reagent where the functionality is already present in a protected form. A widely used reagent is N-Boc-aminooxyacetic acid. nih.gov This reagent can be coupled to a hydroxyl group on the PEG spacer using standard carbodiimide-mediated coupling chemistry. Subsequent removal of the Boc protecting group with an acid, such as trifluoroacetic acid (TFA), reveals the reactive aminooxy group. The careful choice of protecting groups is essential to ensure chemoselectivity during the synthesis, preventing the reactive amine and aminooxy groups from interfering with intermediate steps. scribd.com
Table 2: Functional Group Interconversion (FGI) Summary
| Target Group | Precursor Group | Reagents/Conditions | Notes |
|---|---|---|---|
| Primary Amine (-NH₂) | Azide (-N₃) | H₂, Pd/C or PPh₃, H₂O (Staudinger reaction) | A very common and reliable transformation. nih.gov |
| Primary Amine (-NH₂) | Mesylate (-OMs) | 1. Sodium Phthalimide (Gabriel). 2. Hydrazine (H₂NNH₂) | A classic method for converting alkyl halides/sulfonates to amines. nih.gov |
| Primary Amine (-NH₂) | Nitro (-NO₂) | Catalytic hydrogenation (e.g., Pd/C, H₂), or Sn, HCl | Effective for aromatic and aliphatic nitro compounds. fiveable.me |
Preparation of Heterobifunctional Aminooxy-PEG Linkers with Orthogonal Reactivity
Aminooxy-PEG2-Amine HCl salt is itself a heterobifunctional linker, valued for the distinct and non-interfering reactivity of its two terminal groups—a concept known as orthogonality. purepeg.com The aminooxy group reacts chemoselectively with aldehydes or ketones under mild acidic conditions (typically pH 4-6) to form a stable oxime bond. precisepeg.comcreative-biolabs.combroadpharm.com This reaction is highly specific and does not cross-react with amines or other functional groups typically found in biomolecules. louisville.edunih.gov
The primary amine group offers a different set of reaction possibilities. It readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. creative-biolabs.com It can also be coupled directly with carboxylic acids using activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). creative-biolabs.com
This orthogonal reactivity allows for the creation of a diverse array of more complex heterobifunctional linkers. cd-bioparticles.net For example, the amine end of an Aminooxy-PEG-Amine scaffold can be modified to introduce other useful functionalities, such as a maleimide (B117702) group for reaction with thiols, or an alkyne group for participation in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govprecisepeg.com This versatility makes aminooxy-PEG linkers powerful tools for assembling complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over the linkage of different components is critical. purepeg.comcd-bioparticles.net
Table 3: Examples of Heterobifunctional Aminooxy-PEG Linkers with Orthogonal Reactivity
| Linker Type (Aminooxy-PEG-X) | Orthogonal Group (X) | Reactive Partner of X | Resulting Covalent Bond |
|---|---|---|---|
| Aminooxy-PEG-Amine | Amine (-NH₂) | Activated Ester (e.g., NHS Ester) | Amide |
| Aminooxy-PEG-Maleimide | Maleimide | Thiol (-SH) | Thioether |
| Aminooxy-PEG-Alkyne | Alkyne (C≡CH) | Azide (-N₃) | Triazole (via CuAAC) |
| Aminooxy-PEG-Azide | Azide (-N₃) | Alkyne (e.g., DBCO) | Triazole (via SPAAC) |
Purification and Characterization of Synthetic Intermediates and Final Compounds
The successful synthesis of Aminooxy-PEG2-Amine and its derivatives is contingent upon rigorous purification and characterization at each step. The hydrophilic and flexible nature of the PEG backbone can present unique challenges for purification. nih.gov
Purification: While standard flash column chromatography on silica (B1680970) gel is a common technique, it can be ineffective for highly polar or hydrophilic PEGylated compounds. nih.gov A more suitable method is often reverse-phase high-performance liquid chromatography (RP-HPLC), which separates molecules based on hydrophobicity and can successfully purify polar compounds. nih.govnih.gov For higher molecular weight PEG derivatives or protein conjugates, techniques like size-exclusion chromatography (SEC) or centri-prep centrifugal filtration are employed to separate molecules based on size. nih.gov
Characterization: A suite of analytical techniques is used to confirm the structure and purity of the synthetic intermediates and the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise chemical structure, confirming the presence of the PEG backbone, the terminal functional groups, and any protecting groups. nih.govlouisville.edu The integration of proton signals can also confirm the ratio of different parts of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or MALDI-MS (for polymers) is essential to confirm the molecular weight of the compound, providing definitive evidence of a successful synthesis. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final compound and intermediates. nih.gov By using a detector like a UV-Vis spectrophotometer or a mass spectrometer, one can quantify the amount of the desired product versus any impurities.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For example, the successful addition of a Boc protecting group can be confirmed by the appearance of a strong carbonyl (C=O) stretch in the IR spectrum. nih.gov
Table 4: Purification and Characterization Techniques
| Technique | Purpose | Typical Findings for Aminooxy-PEG Compounds |
|---|---|---|
| Reverse-Phase HPLC | Purification and Purity Assessment | A single major peak indicates high purity. Retention time is characteristic of the compound's polarity. nih.govnih.gov |
| Size-Exclusion Chromatography (SEC) | Purification of larger polymers | Separation based on hydrodynamic volume, useful for removing smaller impurities. |
| ¹H NMR Spectroscopy | Structural Confirmation | Characteristic peaks for the PEG ethylene (B1197577) oxide protons (-O-CH₂-CH₂-O-) around 3.6 ppm, plus signals for terminal groups. nih.govlouisville.edu |
| Mass Spectrometry (MS/MALDI-MS) | Molecular Weight Confirmation | The observed molecular ion peak should match the calculated molecular weight of the target structure. nih.gov |
Mechanistic Principles of Bioconjugation with Aminooxy Peg2 Amine Hcl Salt
Oxime Ligation: Kinetics, Thermodynamics, and Reaction Optimization
The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form an oxime linkage is a cornerstone of chemoselective bioconjugation strategies. louisville.eduiris-biotech.de This reaction is prized for its high specificity and the stability of the resulting bond under physiological conditions. axispharm.comrsc.org
Nucleophilicity of the Aminooxy Group and α-Effect Considerations
The aminooxy group (R-O-NH₂) demonstrates superior nucleophilicity when compared to a corresponding primary amine (R-CH₂-NH₂), a phenomenon attributed to the "alpha effect". acs.orgnih.govnih.gov This effect describes the increased reactivity of a nucleophile that possesses an atom with unshared electron pairs in the position adjacent (alpha) to the nucleophilic atom. acs.org In the aminooxy group, the oxygen atom with its lone pairs is alpha to the nucleophilic nitrogen. This arrangement leads to a destabilization of the nucleophile's ground state and stabilization of the transition state during its reaction with an electrophile, such as a carbonyl carbon. The result is a lower activation energy and a significantly faster rate of reaction for oxime formation compared to imine formation from a primary amine. iris-biotech.de
Role of Catalysts and Reaction Conditions in Oxime Formation
The formation of an oxime bond is highly influenced by the reaction's pH. The reaction mechanism involves the initial nucleophilic attack of the aminooxy group on the carbonyl carbon, forming a tetrahedral intermediate, which is then followed by dehydration to yield the oxime. iris-biotech.de The optimal pH for this reaction is typically in the mildly acidic range of 4 to 5. nih.govmaastrichtuniversity.nl Within this pH range, a sufficient concentration of the carbonyl group is protonated, rendering it more electrophilic, while the aminooxy group remains largely unprotonated and thus, a potent nucleophile. nih.gov
The rate of oxime ligation can be significantly accelerated through the use of catalysts, particularly aniline (B41778) and its derivatives like p-phenylenediamine (B122844). acs.orgresearchgate.netresearchgate.net Aniline functions as a nucleophilic catalyst by first reacting with the carbonyl compound to form a protonated Schiff base intermediate. rsc.org This intermediate is more reactive and more readily attacked by the aminooxy nucleophile than the original carbonyl. This catalytic action can enhance the reaction rate by several orders of magnitude, enabling efficient conjugation even at low reactant concentrations. nih.govacs.org For instance, catalysis with p-phenylenediamine at neutral pH can result in a 120-fold faster rate of protein PEGylation compared to an uncatalyzed reaction. acs.orgresearchgate.net
Table 1: Factors Influencing Oxime Ligation Kinetics
| Factor | Effect on Reaction Rate | Optimal Conditions/Remarks |
| pH | Maximal rate at mildly acidic pH. nih.govmaastrichtuniversity.nl | pH 4-5 |
| Catalyst | Aniline and its derivatives significantly accelerate the reaction. nih.govresearchgate.netmdpi.com | 10-100 mM aniline; p-phenylenediamine shows enhanced efficiency. nih.govacs.org |
| Temperature | Increased temperature generally increases the rate. mdpi.com | Often performed at ambient temperature (20-25 °C) or 37 °C. |
| Solvent | Co-solvents like DMSO or DMF can increase the rate. mdpi.com | Aqueous buffers are standard. |
Stability of Oxime and Hydroxylamine Linkages in Biological Environments
Oxime linkages are renowned for their high stability under typical physiological conditions (pH 7.4, 37°C), a critical advantage for their application in bioconjugation. axispharm.comrsc.orgnih.gov They exhibit significantly greater stability against hydrolysis compared to other imine-based linkages like hydrazones. iris-biotech.denih.gov This stability is a key factor for maintaining the integrity of the bioconjugate within a biological system over extended periods. nih.gov While generally robust, the oxime bond's stability is pH-dependent; it can undergo hydrolysis under acidic conditions. rsc.orgdiva-portal.org The term "hydroxylamine linkage" accurately refers to the N-O single bond within the aminooxy group itself, while the stable connection formed via ligation is the C=N-O of the oxime.
Amine Reactivity: Mechanisms and Selectivity
The primary amine group (-NH₂) at the other end of the Aminooxy-PEG2-Amine linker provides a second, orthogonal point of attachment. This allows for the conjugation of a different class of molecules, most commonly those featuring carboxylic acids or their activated forms. medkoo.commedchemexpress.com
Amide Bond Formation with Carboxylic Acids and Activated Esters
The primary amine of the linker readily reacts with carboxylic acids to create a highly stable amide bond. This reaction is not spontaneous and necessitates the use of coupling agents to activate the carboxylic acid. axispharm.com Standard coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester intermediate. medkoo.comcreativepegworks.com
A more direct approach involves the reaction of the amine with a pre-activated N-hydroxysuccinimide (NHS) ester. thermofisher.com The amine functions as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group to forge the amide bond. thermofisher.com This reaction is most efficient at a pH between 7.2 and 8.5, where the primary amine is deprotonated and thus in its most nucleophilic state. thermofisher.comrsc.org
Table 2: Common Amine-Reactive Functional Groups and Resulting Linkages
| Amine-Reactive Group | Resulting Linkage | Typical Reaction pH |
| Carboxylic Acid (+ EDC/NHS) | Amide | 4.5 - 7.5 medkoo.com |
| N-Hydroxysuccinimide (NHS) Ester | Amide | 7.2 - 8.5 thermofisher.com |
| Isothiocyanate | Thiourea | 7 - 10 creativepegworks.com |
| Aldehyde/Ketone (reductive amination) | Secondary Amine | Varies (typically 6-8) medchemexpress.comcreativepegworks.com |
Reaction with Carbonyl Compounds for Hydroxylamine Linkages
While less common for this specific linker, the primary amine can react with carbonyl compounds like aldehydes and ketones to form an imine (or Schiff base). medchemexpress.com This reaction is generally less favorable, and the resulting imine bond is significantly less stable than the oxime formed by the aminooxy group, being susceptible to hydrolysis. iris-biotech.de To create a stable linkage, the imine must be reduced in a process known as reductive amination, using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). nih.govrsc.org This converts the imine to a stable secondary amine. It is important to note that this pathway is generally less chemoselective than oxime ligation, as the reducing agent could potentially interact with other functional groups present in the biomolecule.
Orthogonal Reactivity Profiles of Aminooxy and Amine Functions
Orthogonality in the context of Aminooxy-PEG2-Amine HCl salt refers to the ability to selectively address one of the two functional groups—the aminooxy group or the primary amine—with a specific reaction partner without modifying the other. This differential reactivity is fundamental to its role in multi-step conjugation strategies.
The aminooxy group (R-O-NH₂) exhibits exceptional reactivity and chemoselectivity towards carbonyl compounds, specifically aldehydes and ketones. nih.gov This reaction, known as oxime ligation, proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form a stable oxime bond (C=N-O). The reaction is efficient under mild acidic to neutral pH conditions (typically pH 4-7) and can be catalyzed by nucleophilic agents like aniline derivatives to enhance the reaction rate. nih.govnih.gov A key advantage of oxime ligation is the high stability of the resulting linkage under physiological conditions, which is superior to that of hydrazone and imine bonds. nih.govdiva-portal.org The high selectivity of the aminooxy group for aldehydes and ketones allows for its use in complex biological mixtures where other potential electrophiles are present. thno.org
Conversely, the primary amine group (-NH₂) functions as a nucleophile that readily reacts with a different set of electrophilic partners. Its most common application in bioconjugation is the reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable and irreversible amide bonds. creative-biolabs.com This reaction is most efficient at a slightly alkaline pH (typically pH 7-9). thermofisher.com The amine group can also be coupled to carboxylic acids using carbodiimide (B86325) chemistry or react with other carbonyls like aldehydes and ketones, though its reactivity towards them is distinct from the aminooxy group. creative-biolabs.com
The orthogonality is achieved by controlling the reaction conditions and the choice of coupling partner. For instance, a molecule bearing an aldehyde can be selectively coupled to the aminooxy group at a slightly acidic pH, leaving the amine group untouched for a subsequent reaction with an NHS-ester at a slightly alkaline pH. This stepwise approach provides precise control over the assembly of bioconjugates.
Table 1: Orthogonal Reaction Schemes for this compound
| Functional Group | Reactive Partner | pH Condition | Resulting Linkage | Stability |
| Aminooxy (-ONH₂) | Aldehyde (R-CHO) or Ketone (R-CO-R') | Mildly Acidic (pH 4-7) | Oxime (C=N-O) | High hydrolytic stability nih.govdiva-portal.org |
| Amine (-NH₂) | Activated Ester (e.g., NHS Ester) | Mildly Alkaline (pH 7-9) | Amide (-CO-NH-) | High |
| Amine (-NH₂) | Carboxylic Acid (+ Carbodiimide) | Acidic to Neutral (pH 4.5-7.5) | Amide (-CO-NH-) | High |
Influence of PEG Spacer on Reaction Efficiency and Accessibility
The short, discrete-length polyethylene (B3416737) glycol (PEG) spacer (-(CH₂CH₂O)₂-) is a critical component of the this compound linker, significantly influencing the properties of both the reagent and the final bioconjugate. creative-biolabs.com
One of the primary functions of the PEG spacer is to enhance the hydrophilicity and aqueous solubility of the linker. creative-biolabs.comthermofisher.com This is particularly important when conjugating hydrophobic molecules, as the PEG chain can help prevent aggregation and improve the solubility of the resulting conjugate in aqueous buffers used for biological applications. rsc.org Even a short PEG spacer can impart significant water solubility. thermofisher.com
The PEG spacer also introduces flexibility and acts as a linker arm that separates the conjugated molecules. This separation can be crucial for maintaining the biological activity of a protein or antibody after conjugation. By extending the payload away from the surface of the biomolecule, the PEG spacer can reduce the risk of steric hindrance that might otherwise interfere with the biomolecule's target binding site. nih.gov This improved accessibility can lead to higher reaction efficiency, especially when conjugation sites on a biomolecule are located in less accessible regions. rsc.org
Table 2: Effects of the PEG Spacer in Bioconjugation
| Property | Influence of the PEG2 Spacer | Rationale |
| Solubility | Increases aqueous solubility of the linker and the final conjugate. creative-biolabs.comthermofisher.com | The hydrophilic ethylene (B1197577) glycol units interact favorably with water molecules. |
| Accessibility | Provides a spatial separation between the conjugated molecules. nih.gov | Acts as a flexible arm, potentially reducing steric hindrance and improving access to binding sites. |
| Reaction Efficiency | May increase conjugation efficiency for sterically hindered sites. rsc.org | By distancing the reactive group from the bulk of the biomolecule, it facilitates easier access for the reaction partner. |
| Aggregation | Reduces the tendency of conjugates to aggregate. thermofisher.com | The hydrophilic nature of the PEG chain can prevent hydrophobic interactions between molecules. |
Applications in Chemical Biology and Bioconjugation Research
Protein and Peptide Functionalization Strategies
The ability to modify proteins and peptides at specific sites is crucial for understanding their function, developing new therapeutics, and creating advanced research tools. Aminooxy-PEG2-Amine HCl salt provides a powerful tool for achieving such modifications through various strategic approaches.
Site-Selective Modification of Proteins via Aldehyde Tags
A significant challenge in protein chemistry is the development of methods for site-selective modification. nih.gov Traditional approaches often target naturally occurring amino acid residues like lysine (B10760008) or cysteine, but their abundance on the protein surface can lead to heterogeneous products. nih.gov A more precise strategy involves the introduction of a unique chemical handle, an "aldehyde tag," into the protein of interest. nih.govpnas.org This is often achieved enzymatically, where a specific peptide sequence is recognized by an enzyme like the formylglycine-generating enzyme (FGE). nih.govbiosearchtech.com FGE oxidizes a cysteine residue within its recognition sequence to a formylglycine, which contains a reactive aldehyde group. nih.govbiosearchtech.com
This genetically encoded aldehyde group serves as a specific target for aminooxy-containing reagents. pnas.org The aminooxy group of this compound reacts chemoselectively with the aldehyde to form a stable oxime bond. broadpharm.comcreative-biolabs.com This reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for modifying sensitive biological molecules. pnas.org The other end of the linker, the primary amine, can then be used to attach a variety of functional molecules, such as fluorescent dyes, affinity tags, or other proteins. This strategy has been successfully used to modify secreted, membrane-associated, and cytosolic proteins in both prokaryotic and eukaryotic expression systems. pnas.org The reactions are typically completed within a few hours, and the resulting oxime linkage is stable under physiological conditions. pnas.org
Key Features of Aldehyde Tag-Based Modification:
| Feature | Description | Reference(s) |
| Specificity | Enzymatic installation of the aldehyde tag ensures modification at a predetermined site. | nih.govbiosearchtech.com |
| Reaction | The aminooxy group reacts specifically with the aldehyde to form a stable oxime bond. | broadpharm.comcreative-biolabs.com |
| Conditions | The conjugation reaction occurs under mild, physiological pH and temperature. | pnas.org |
| Versatility | The terminal amine of the linker allows for the attachment of various molecular payloads. | broadpharm.com |
N-Terminal Specific Conjugation Methodologies
The N-terminus of a protein offers a unique, single site for modification. nih.gov Several strategies have been developed to selectively target this position. One effective method involves the oxidation of an N-terminal serine or threonine residue. nih.gov Treatment with sodium periodate (B1199274) (NaIO4) converts the 1,2-amino alcohol functionality of these residues into a reactive aldehyde. nih.gov This reaction is fast and can be performed in an aqueous solution at neutral pH. nih.gov
Once the N-terminal aldehyde is generated, this compound can be used to achieve site-specific conjugation through the formation of an oxime bond. nih.gov This approach has been utilized to modify proteins like the vascular endothelial growth factor receptor 1 (VEGFR1D2) with probes such as biotin. nih.gov Another method for generating an N-terminal carbonyl is through a transamination reaction mediated by pyridoxal-5'-phosphate (PLP). nih.govwpmucdn.com This reaction converts the N-terminal amine into a ketone or aldehyde, which can then be specifically targeted by an aminooxy-functionalized molecule to form a stable oxime linkage. nih.govwpmucdn.com These methods provide a reliable means to create homogenous protein conjugates with a single modification at the N-terminus. nih.govcore.ac.uk
Antibody Conjugation and Derivatization for Research Probes
Antibodies are invaluable tools in research and diagnostics due to their high specificity for their target antigens. The conjugation of functional molecules to antibodies allows for their use as targeted delivery vehicles or as probes in a variety of assays. This compound is a valuable linker in the construction of antibody-drug conjugates (ADCs) and other antibody-based research probes. broadpharm.combroadpharm.com
To utilize aminooxy chemistry, aldehyde or ketone functionalities must be introduced into the antibody structure. frontiersin.org This can be achieved through several methods, including the oxidation of N-terminal serine residues or the enzymatic modification of specific amino acid sequences engineered into the antibody. nih.govfrontiersin.org Once the carbonyl group is present, the aminooxy group of the linker can form a stable oxime bond. broadpharm.com The terminal amine of the this compound can then be used to attach a payload, such as a fluorescent dye for imaging applications or a cytotoxic drug for ADC development. broadpharm.comcreative-biolabs.com The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media. creative-biolabs.com
PEGylation Effects on Protein Conformation and Stability
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of protein therapeutics. core.ac.uk While this compound contains a very short PEG chain (n=2), its hydrophilic nature can still influence the local environment of the protein surface.
The attachment of PEG chains, even short ones, can increase the hydrodynamic size of the protein, which can shield it from proteolytic degradation and reduce renal clearance. The hydrophilic PEG spacer can also help to maintain the solubility of the protein, potentially preventing aggregation. core.ac.uk While extensive PEGylation can sometimes lead to a loss of protein activity due to steric hindrance, the site-specific and controlled nature of conjugation enabled by linkers like this compound allows for the strategic placement of the PEG chain away from the protein's active site. This targeted approach helps to preserve the protein's native conformation and biological function.
Nucleic Acid and Oligonucleotide Derivatization
The functionalization of nucleic acids and oligonucleotides is essential for their use in various applications, including diagnostics, therapeutics, and nanotechnology. This compound provides a means to create well-defined oligonucleotide conjugates.
Solid-Phase Synthesis Integration for Oligonucleotide Conjugates
Solid-phase synthesis is the standard method for producing synthetic oligonucleotides. biotage.co.jpatdbio.com This automated process allows for the sequential addition of nucleotide monomers to a growing chain attached to a solid support. biotage.co.jpatdbio.com Bifunctional linkers like this compound can be incorporated into oligonucleotides during or after solid-phase synthesis to introduce specific functionalities. researchgate.netmdpi.com
In a post-synthetic approach, an oligonucleotide can be synthesized with a terminal functional group, such as an amine. biosearchtech.com The amine group can then be reacted with the amine-reactive end of a linker that has a protected aminooxy group. Alternatively, a phosphoramidite (B1245037) reagent containing a protected aminooxy group can be used to directly incorporate the linker during solid-phase synthesis. acs.org After synthesis and deprotection, the free aminooxy group on the oligonucleotide can be conjugated to an aldehyde-containing molecule. acs.orgepa.gov Conversely, the amine end of this compound can be attached to the solid support, allowing the oligonucleotide to be synthesized with a terminal aminooxy group ready for subsequent conjugation. google.com This versatility allows for the creation of a wide range of oligonucleotide conjugates with tailored properties for specific applications. nih.govresearchgate.net
Strategies for Incorporating Aminooxy-PEG2-Amine into Oligonucleotides:
| Strategy | Description | Reference(s) |
| Post-Synthetic Conjugation | An amine-modified oligonucleotide is reacted with a linker containing a protected aminooxy group. | biosearchtech.com |
| On-Support Derivatization | A phosphoramidite with a protected aminooxy group is used during solid-phase synthesis. | acs.org |
| Solid-Support Attachment | The amine end of the linker is attached to the solid support prior to synthesis. | google.com |
Carbohydrate and Glycoconjugate Synthesis
The specific reactivity of the aminooxy group towards carbonyls makes it an excellent tool for carbohydrate chemistry, enabling the synthesis of complex glycoconjugates under mild conditions.
One of the most powerful applications of aminooxy functionality is in chemoselective glycosylation. This process involves the reaction between an aminooxy-derivatized molecule, such as a peptide, and the reducing end of an unprotected carbohydrate. researchgate.netresearchgate.net The aldehyde or ketone present in the open-chain form of the sugar reacts with the aminooxy group to form a stable oxime linkage. iris-biotech.de
This reaction is highly selective and proceeds efficiently in aqueous solutions, a significant advantage as it eliminates the need for complex protecting group strategies often required in traditional carbohydrate chemistry. researchgate.net The resulting oxime bond is considerably more stable towards hydrolysis than the imine bonds formed from simple amine-carbonyl reactions. iris-biotech.de Researchers have found that using N-alkylated aminooxy groups can further enhance the reaction, ensuring that the attached sugar remains in its more stable cyclic conformation. researchgate.netresearchgate.net
The chemoselective ligation described above is a cornerstone for the synthesis of neo-glycopeptides, which are peptides or proteins glycosylated with non-native sugar moieties. iris-biotech.deresearchgate.net These synthetic molecules are invaluable tools for glycobiology, as they allow researchers to systematically investigate the profound effects of glycosylation on the structure, function, and stability of proteins and peptides. researchgate.netnih.gov
By synthesizing a single peptide containing an aminooxy-functionalized amino acid, scientists can create an entire library of neo-glycopeptides by reacting it with a variety of different sugars. iris-biotech.denih.gov This approach provides access to a diverse array of biologically relevant molecules that can be used to probe the specific roles of carbohydrates in biological recognition, signaling, and disease processes. nih.gov
| Aminooxy Precursor | Reactant | Product | Research Application |
| Peptide with N-methylaminooxy side chain | Native reducing sugar (e.g., Glucose) | Neo-glycopeptide with a cyclic sugar conformation | Studying the influence of specific sugar structures on peptide function. researchgate.netnih.gov |
| Aminooxy-derivatized amino acid | D-Glucose | Glycosylated amino acid | Building block for solid-phase synthesis of neo-glycopeptides. researchgate.net |
| Aminooxy-functionalized protein | Aldehyde-tagged oligosaccharide | Homogeneous glycoprotein | Investigating the impact of post-translational modifications. iris-biotech.de |
Advanced Bioconjugation Platforms
The dual functionality of this compound makes it a key component in the construction of advanced and multifunctional bioconjugation platforms, integrating seamlessly with modern chemical ligation techniques.
The concept of bioorthogonal chemistry—reactions that can occur in complex biological environments without interfering with native processes—is central to modern chemical biology. Aminooxy-PEG2-Amine is well-suited for these strategies because its two reactive ends can participate in different, non-cross-reactive chemistries.
The aminooxy group's reaction with carbonyls (oxime ligation) is itself a bioorthogonal reaction. The primary amine on the other end can be easily functionalized with a second type of bioorthogonal handle, such as an alkyne or an azide (B81097), setting the stage for a subsequent "click chemistry" reaction. lumiprobe.com This allows for a modular, step-wise assembly of complex bioconjugates. nih.gov
Commercially available linkers that already incorporate an aminooxy group with a click chemistry moiety, such as a bicyclo[6.1.0]nonyne (BCN) group, further streamline this process. medchemexpress.com BCN is used in strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction that is highly efficient under physiological conditions. medchemexpress.com This dual-handle approach enables researchers to, for example, first attach the linker to an aldehyde-containing protein via oxime ligation and then "click" on an azide-modified fluorescent dye or drug molecule. nih.gov
| Bioorthogonal Reaction 1 | Bioorthogonal Reaction 2 | Linker Functionality | Application Example |
| Oxime Ligation (Aminooxy + Aldehyde) | SPAAC (BCN + Azide) | Aminooxy-PEG-BCN | Sequential conjugation of a protein (via aldehyde) and an azide-modified imaging agent. medchemexpress.com |
| Oxime Ligation (Aminooxy + Ketone) | CuAAC (Alkyne + Azide) | Aminooxy-PEG-Alkyne | Labeling of ketone-bearing metabolites followed by conjugation to an azide-biotin tag for purification. nih.gov |
| Oxime Ligation (Aminooxy + Aldehyde) | IEDDA (TCO + Tetrazine) | Aminooxy-PEG-TCO | Rapid and selective dual labeling of biomolecules in live cells. axispharm.com |
The ability to combine orthogonal chemistries allows for the creation of multifunctional bioconjugates designed as sophisticated probes for exploring complex biological systems. nih.gov These probes can carry multiple components—such as a targeting moiety, a reporter (e.g., a fluorophore), and a therapeutic agent—on a single molecular scaffold. mdpi.com
For example, a heterobifunctional linker like Aminooxy-PEG2-Amine can be used to construct a probe for multimodal imaging. acs.org The aminooxy end could be used to attach the linker to a biomolecule that targets a specific cell type, while the amine end is modified to carry both a fluorescent quantum dot for optical imaging and a magnetic nanoparticle for MRI. acs.org Similarly, multifunctional probes have been developed for the rapid detection of pathogens, where bacteriophages provide specificity, magnetic particles allow for separation, and fluorescent labels enable detection by flow cytometry. nih.gov These complex systems rely on the underlying principles of bioconjugation to link the various functional parts together into a single, effective tool. nih.govnih.gov
Applications in Materials Science and Polymer Chemistry Research
Hydrogel Formation and Engineering
Hydrogels, three-dimensional networks of hydrophilic polymers capable of absorbing large quantities of water, are a primary area of application for Aminooxy-PEG2-Amine. The molecule's structure is ideally suited for creating and modifying these networks for biomedical applications.
Aminooxy-PEG2-Amine HCl salt facilitates the formation of polyethylene (B3416737) glycol (PEG)-based hydrogels through highly efficient and specific chemical reactions. The primary crosslinking strategy involves the reaction between the aminooxy group (-ONH2) and an aldehyde or ketone to form a stable oxime bond (-O-N=C). medchemexpress.comnih.gov This "click chemistry" reaction is rapid, proceeds under mild, physiologically compatible conditions, and does not require a catalyst, making it ideal for encapsulating sensitive biological materials like cells. nih.gov
A common approach involves reacting a multi-arm PEG functionalized with aldehyde groups with a linker that has aminooxy termini, or conversely, using multi-arm aminooxy-terminated PEGs with aldehyde-bearing crosslinkers like glutaraldehyde (B144438) or hyaluronic acid modified with aldehydes. nih.govresearchgate.net The primary amine on Aminooxy-PEG2-Amine provides a secondary site for crosslinking or functionalization, reacting with molecules containing carboxylic acids or activated N-hydroxysuccinimide (NHS) esters. broadpharm.commedchemexpress.com This dual reactivity allows for the creation of hydrogels with complex, well-defined network structures.
| Crosslinking Reaction | Reacting Groups | Resulting Bond | Key Features |
| Oxime Ligation | Aminooxy + Aldehyde/Ketone | Oxime | Fast, catalyst-free, high specificity, stable bond. nih.gov |
| Amide Coupling | Amine + Carboxylic Acid/NHS Ester | Amide | Stable bond, widely used in bioconjugation. broadpharm.commedchemexpress.com |
The mechanical stiffness and degradation profile of hydrogels are critical for their application, particularly in tissue engineering where they must mimic the properties of the native extracellular matrix. The use of Aminooxy-PEG2-Amine and its derivatives in hydrogel formulation offers precise control over these characteristics.
Research has demonstrated that the mechanical properties of oxime-linked hydrogels can be systematically tuned. nih.gov By adjusting the weight percentage of the aminooxy-functionalized PEG precursor and the stoichiometric ratio of aldehyde to aminooxy groups, the stiffness (storage modulus, G') of the resulting hydrogel can be modulated over a significant range. nih.gov For example, hydrogels formed from eight-armed aminooxy-PEG and glutaraldehyde have been shown to achieve mechanical properties ranging from as soft as 258 Pascals to over 4,196 Pascals, a range that encompasses many soft tissues in the body. nih.gov
Furthermore, the kinetics of gelation can be controlled. The rate of oxime bond formation is pH-dependent, allowing for the tuning of gelation time by adjusting the pH of the precursor solution. nih.gov The degradation of the hydrogel network can also be engineered. While oxime linkages are generally stable, the incorporation of hydrolytically or enzymatically labile groups within the crosslinker or the polymer backbone can impart controlled degradation characteristics to the material. qmul.ac.uk
Table 1: Modulation of Oxime-Linked Hydrogel Properties
| Parameter to Adjust | Effect on Hydrogel Property | Research Finding |
|---|---|---|
| Weight % of Aminooxy-PEG | Increases mechanical stiffness | Higher polymer concentration leads to a denser network and increased stiffness. nih.gov |
| Ratio of Aldehyde to Aminooxy Groups | Modulates crosslinking density and stiffness | Varying the r-ratio (moles of aldehyde/moles of aminooxy) alters the final mechanical properties. nih.gov |
| pH of Precursor Solution | Controls the rate of gelation | The speed of the oxime reaction can be tuned within a mild pH range. nih.gov |
| Salt Catalysts | Accelerates gelation time | The addition of salts like CaCl2 can significantly reduce the gelling time for oxime cross-linked hydrogels. researchgate.net |
"Smart" or stimuli-responsive hydrogels, which change their properties in response to external cues like pH or temperature, are of great interest for applications such as targeted drug delivery. mmsl.czmdpi.com The inclusion of the primary amine group in Aminooxy-PEG2-Amine provides a handle for creating pH-responsive systems. mmsl.cz
The tertiary amine group in certain polymers has been shown to be an effective pH-responsive element. mmsl.cz In acidic environments (below its pKa), the amine group becomes protonated, leading to positive charges along the polymer chains. The resulting electrostatic repulsion causes the hydrogel network to swell. mmsl.czfrontiersin.org Conversely, in a neutral or basic environment, the amine is deprotonated, reducing repulsion and causing the hydrogel to shrink or deswell. frontiersin.org While the primary amine of Aminooxy-PEG2-Amine is the specific functional group, its ability to be protonated allows it to be incorporated into hydrogel networks designed to respond to pH changes in a similar manner, enabling the controlled release of therapeutic agents in specific acidic microenvironments, such as those found in tumors or sites of inflammation. frontiersin.orgnih.gov
Surface Functionalization for Biointerface Engineering
Modifying the surfaces of materials is crucial for controlling their interaction with biological systems. This compound is a versatile tool for engineering these biointerfaces, enabling both covalent attachment and the creation of biocompatible surfaces.
The ability to covalently attach biomolecules or polymers to a substrate is fundamental for creating functional biointerfaces on medical devices, biosensors, and cell culture platforms. The aminooxy group of the linker is particularly effective for this purpose, readily reacting with surfaces that have been functionalized with aldehyde or ketone groups. nih.govmedkoo.com This reaction forms a stable oxime bond, securely anchoring the PEG linker and any molecule attached to its other end (the amine terminus) to the surface. nih.gov This strategy has been employed to modify surfaces with peptides, proteins, and DNA. nih.gov The orthogonality of the reaction ensures that it does not interfere with the functionality of most biomolecules.
Biofouling, the non-specific adsorption of proteins and subsequent adhesion of cells, is a major problem for medical implants and diagnostic tools. PEG is a well-established "stealth" polymer known for its ability to create bio-inert and biocompatible surfaces that resist protein adsorption. nih.govqmul.ac.uk
By covalently attaching Aminooxy-PEG2-Amine to a substrate, the flexible, hydrophilic PEG chains extend into the surrounding aqueous environment. They create a hydrated layer that sterically hinders the approach and adsorption of proteins, thus preventing the initial step of the biofouling cascade. This makes the surfaces highly resistant to non-specific cell adhesion while maintaining high biocompatibility. nih.govqmul.ac.uk This approach is critical for developing advanced materials for implants, drug delivery systems, and tissue engineering scaffolds that need to function effectively within the body without eliciting a significant foreign body response. qmul.ac.uk
Development of Advanced Polymeric Architectures
The bifunctional nature of this compound, featuring a terminal aminooxy group and an amine group separated by a short polyethylene glycol (PEG) linker, makes it a valuable building block in polymer chemistry for the creation of complex, well-defined polymeric architectures. Its ability to participate in highly efficient and specific ligation reactions, particularly the formation of stable oxime bonds, has been leveraged by researchers to design and synthesize novel polymers with tailored structures and properties.
Synthesis of Branched and Grafted PEG-based Polymers
The aminooxy functionality of PEG linkers is instrumental in the "grafting-to" approach for synthesizing branched and graft copolymers. This strategy involves attaching pre-synthesized polymer chains (the grafts) to a polymer backbone. The high efficiency and selectivity of the reaction between an aminooxy group and an aldehyde or ketone group to form a stable oxime linkage is a key advantage. axispharm.commedchemexpress.comnih.gov
A notable application involves the reaction of aminooxy-terminated poly(ethylene oxide) (PEO-ONH₂) with polymers bearing aldehyde functionalities. rsc.org For instance, researchers have developed a synthetic route that combines reversible addition-fragmentation chain transfer (RAFT) polymerization with an aldehyde-aminooxy reaction. In this process, a branched polymer backbone, such as branched poly(2-(dimethylamino)ethyl methacrylate) (BPDEM), is first synthesized with aldehyde groups located at its branching points. rsc.org Subsequently, an aminooxy-terminated PEG is reacted with these aldehyde groups, resulting in the grafting of PEG chains onto the branched backbone, yielding a well-defined branched graft copolymer (BPDEM-g-PEO). rsc.org This method allows for precise control over the final structure, including the degree of branching and the length of the grafted chains. rsc.org
This "oxime click" chemistry has also been successfully applied to modify natural polymers. Unmodified polysaccharides like dextran, hyaluronic acid, and chitosan, which possess a reducing end that exists in equilibrium with an aldehyde form, can be directly coupled with aminooxy-functionalized PEG. researchgate.net This reaction creates polysaccharide-b-PEG block copolymers, which are a specific type of graft copolymer. researchgate.net The reaction is highly selective for the reducing end of the polysaccharide, proceeds under mild aqueous conditions, and does not require a metal catalyst, making it a robust method for PEGylating natural macromolecules. researchgate.net
| Polymer Backbone | Functional Group on Backbone | Grafted Chain | Key Reaction | Resulting Architecture | Reference |
|---|---|---|---|---|---|
| Branched poly(2-(dimethylamino)ethyl methacrylate) (BPDEM) | Aldehyde | Aminooxy-terminated Poly(ethylene oxide) (PEO-ONH₂) | Aldehyde-Aminooxy Ligation | Branched graft copolymer with a polyDEM backbone and PEO grafts (BPDEM-g-PEO) | rsc.org |
| Dextran, Hyaluronic Acid, Chitosan | Aldehyde (at reducing end) | Aminooxy-functionalized PEG (MeO-PEG-ONH₂) | Oxime Click Chemistry | Polysaccharide-b-PEG diblock copolymers | researchgate.net |
Preparation of Amphiphilic Block Copolymers for Self-Assembly
Amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic polymer segments, are of great interest for their ability to self-assemble into nanostructures like micelles in aqueous environments. nih.govmdpi.com These assemblies have significant potential in fields such as drug delivery. nih.govmdpi.com this compound serves as a critical linker for synthesizing these copolymers, connecting a hydrophilic PEG block to a hydrophobic polymer block.
The synthesis often involves a sequential or convergent approach where one block is synthesized with a terminal aldehyde or ketone, and the other block is functionalized with an aminooxy group. The oxime ligation reaction then efficiently and covalently links the two blocks. For example, a hydrophilic PEG chain terminated with an aminooxy group can be coupled to a hydrophobic polymer block, such as one made from poly(L-leucine) or other poly(amino acids), which has been prepared with a terminal aldehyde. researchgate.netuah.edu
This strategy has been used to create novel amphiphilic block copolymers that self-assemble into spherical, positively charged nanoparticles. nih.gov Research has demonstrated the synthesis of copolymers containing a hydrophilic amine-functionalized poly-amido-saccharide and a hydrophobic poly lactic acid (PLA) block, joined using click chemistry. nih.gov Similarly, hybrid copolymers of a synthetic glycopolymer and a biodegradable poly(amino acid) have been developed. mdpi.com These copolymers spontaneously form nanoparticles in aqueous solutions, and the morphology of these assemblies can be tuned by the nature of the hydrophobic block. mdpi.com The resulting nanoparticles, often in the size range of 100-200 nm, can encapsulate hydrophobic molecules, highlighting their utility as nanocarriers. nih.govuah.edu
The stability and properties of these self-assembled structures can be further tailored. For instance, by adjusting the chain length of the grafted PEG chains on a branched polymer, the resulting amphiphilic graft copolymer can be designed to form either multimolecular or unimolecular micelles in water. rsc.org
| Hydrophilic Block | Hydrophobic Block | Linking Chemistry | Self-Assembled Structure | Key Finding | Reference |
|---|---|---|---|---|---|
| Poly(ethylene glycol) (PEG) | Poly(amino acid) e.g., poly(L-Leu) | Oxime Ligation | Micelles | Encapsulation of Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for imaging applications. | uah.edu |
| Amine-functionalized poly-amido-saccharide | Poly Lactic Acid (PLA) | Click Chemistry | Spherical Nanoparticles (~180 nm) | Demonstrated mucoadhesive properties suitable for local drug delivery. | nih.gov |
| Poly(2-deoxy-2-methacrylamido-D-glucose) (PMAG) | Poly(amino acid) e.g., poly(L-isoleucine) | Combination of RAFT and Ring-Opening Polymerization | Nanoparticles (morphology dependent on hydrophobic block) | Developed for potential as redox-responsive drug delivery systems. | mdpi.com |
| Poly(ethylene oxide) (PEO) grafts | Branched poly(2-(dimethylamino)ethyl methacrylate) (BPDEM) backbone | Aldehyde-Aminooxy Ligation | Unimolecular or Multimolecular Micelles | Micelle formation is tunable by adjusting the grafted PEO chain length. | rsc.org |
Mass Spectrometric Approaches for Conjugate Validation (e.g., MALDI-TOF MS)
Mass spectrometry (MS) is an indispensable tool for the validation of bioconjugates, providing direct evidence of successful conjugation through the accurate measurement of molecular weight. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of large biomolecules like proteins and peptides and their conjugates.
In the context of Aminooxy-PEG2-Amine conjugates, MALDI-TOF MS is used to confirm the addition of the linker and any subsequent payload to the target molecule. The expected mass increase corresponding to the mass of the Aminooxy-PEG2-Amine linker (and any other conjugated moieties) can be precisely determined. For instance, if a protein is modified, the appearance of a new peak corresponding to the mass of the protein plus the mass of the linker would be a clear indication of successful conjugation.
Detailed Research Findings: Researchers often use MALDI-TOF MS to analyze peptide libraries and identify specific protein affinity agents. nih.gov In a typical workflow for validating a conjugate, the unmodified protein or peptide is first analyzed to establish its mass. After the conjugation reaction with Aminooxy-PEG2-Amine and a subsequent payload, the resulting product mixture is analyzed. The mass spectrum would be expected to show a new peak at a higher m/z value, representing the successfully conjugated molecule. The difference in mass should correspond to the molecular weight of the added components. For complex mixtures, tandem MS (MS/MS) can be employed to fragment the conjugate and confirm the site of modification. nih.gov
| Analyte | Expected Mass Change (Da) | MS Technique | Purpose |
| Protein + Aminooxy-PEG2-Amine | + Mass of Linker | MALDI-TOF MS | Confirmation of initial linker attachment |
| Peptide Conjugate | + Mass of Linker + Payload | MALDI-TOF/TOF MS | Validation of final conjugate and sequencing |
| Reaction Mixture | Multiple peaks | MALDI-TOF MS | Assessment of reaction completion and byproducts |
Chromatographic Techniques for Purification and Analysis (e.g., HPLC, SEC)
Chromatographic methods are fundamental for both the purification of Aminooxy-PEG2-Amine conjugates from unreacted starting materials and byproducts, as well as for the analytical assessment of purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for these purposes.
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG linker will alter the retention time of the conjugate compared to the unmodified molecule, allowing for their separation. RP-HPLC is also a powerful tool for assessing the purity of the final conjugate.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius (size). The addition of the PEG linker increases the size of the molecule, leading to an earlier elution time from the SEC column compared to the smaller, unmodified molecule. nih.gov SEC is a gentle method that is well-suited for the purification of proteins and can also be used to quantify the amount of free, unreacted PEG in a sample. researchgate.net
Detailed Research Findings: In the purification of PEGylated proteins, a multi-step chromatographic approach is often employed. For example, a combination of ion-exchange chromatography and hydrophobic interaction chromatography has been shown to increase the purity of a PEGylated single-chain variable fragment (scFv) to 98%. researchgate.net SEC-HPLC with refractive index (RI) detection has been successfully used to quantify free polyethylene glycol in PEGylated protein conjugate samples. researchgate.net The choice of chromatographic technique and conditions is highly dependent on the specific properties of the conjugate and the impurities to be removed. nih.gov
| Technique | Principle of Separation | Application for Aminooxy-PEG2-Amine Conjugates |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity analysis and purification |
| Ion-Exchange Chromatography (IEX) | Net Charge | Purification, separation of isomers |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Purification, removal of aggregates and unreacted linker |
Spectroscopic Methods for Structural Elucidation of Conjugates (e.g., CD Spectroscopy for Peptide Conformation)
Spectroscopic techniques provide valuable information about the structural integrity of a biomolecule after conjugation. It is crucial to ensure that the conjugation process does not adversely affect the native conformation and, consequently, the function of the protein or peptide.
Circular Dichroism (CD) Spectroscopy is a powerful method for assessing the secondary structure of proteins and peptides. americanpeptidesociety.org By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information on the relative amounts of alpha-helices, beta-sheets, and random coils in a peptide or protein. americanpeptidesociety.org A comparison of the CD spectra of the unmodified and conjugated biomolecule can reveal any significant conformational changes induced by the attachment of the Aminooxy-PEG2-Amine linker and its payload.
Detailed Research Findings: Studies on PEG-peptide conjugates have utilized CD spectroscopy to investigate the influence of the PEG chain on the peptide's secondary structure. acs.org For example, it was found that PEG did not interfere with the formation of α-helices in shorter peptide conjugates. acs.org In another study, the stability of PEGylated coiled-coil peptides against changes in pH and concentration was examined using CD spectroscopy. reading.ac.uk Such analyses are critical to confirm that the biological activity of the peptide, which is often dependent on its conformation, is retained after conjugation.
| Structural Element | Typical CD Signal (nm) | Interpretation |
| Alpha-helix | Negative peaks at ~222 and ~208 nm, positive peak at ~192 nm | Ordered helical structure |
| Beta-sheet | Negative peak at ~217 nm, positive peak at ~195 nm | Extended sheet-like structure |
| Random coil | Low intensity, negative peak near 200 nm | Unstructured/disordered |
Quantitative Analysis of Conjugation Efficiency and Selectivity
Determining the efficiency and selectivity of the conjugation reaction is a critical step in the development of well-defined conjugates.
Conjugation efficiency refers to the percentage of the starting biomolecule that has been successfully conjugated. This can be quantified using several methods:
HPLC Analysis: By analyzing the reaction mixture using RP-HPLC or SEC, the peak areas corresponding to the unmodified starting material and the conjugated product can be integrated. The ratio of the product peak area to the total peak area (product + starting material) provides a measure of the conjugation efficiency.
Spectrophotometric Assays: If the payload attached via the Aminooxy-PEG2-Amine linker has a unique UV-Vis absorbance, the concentration of the conjugate can be determined using a spectrophotometer.
Mass Spectrometry: While primarily qualitative, MS can be used for semi-quantitative analysis by comparing the ion intensities of the conjugated and unconjugated species. nih.gov
Selectivity refers to the specificity of the conjugation reaction for the intended site on the biomolecule. For Aminooxy-PEG2-Amine, the aminooxy group is designed to selectively react with an aldehyde or ketone. abscience.com.tw If a protein contains a genetically encoded formylglycine (an aldehyde-containing amino acid), the conjugation should be highly site-selective. nih.gov
Detailed Research Findings: The efficiency of conjugation reactions can be optimized by systematically varying parameters such as pH, molar ratios of reactants, and incubation time. For aldehyde tag-based conjugation, efficiencies of over 85% have been reported. nih.gov The progress and efficiency of such reactions are often monitored by HPLC and validated by mass spectrometry. nih.gov For antibody-drug conjugates (ADCs), achieving a specific drug-to-antibody ratio (DAR) is crucial, and various analytical techniques are employed to characterize the homogeneity and DAR of the final product. rsc.org
Conclusion
Aminooxy-PEG2-Amine HCl salt stands out as a sophisticated and highly effective heterobifunctional linker in the modern researcher's toolkit. By combining the biocompatibility and solubility-enhancing properties of a discrete PEG spacer with the distinct and orthogonal reactivities of aminooxy and amine functional groups, it enables the precise and controlled construction of complex molecular architectures. Its central role in facilitating stable oxime and amide bond formations has proven invaluable in advancing fields such as antibody-drug conjugate development, protein modification, biomaterial science, and targeted drug delivery. The continued application of this and similar advanced linker technologies will undoubtedly fuel further innovation and discovery in chemical biology and beyond.
Theoretical and Computational Investigations of Aminooxy Peg2 Amine Hcl Salt Reactivity
Molecular Dynamics Simulations of PEG-Conjugate Conformation and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov For conjugates of Aminooxy-PEG2-Amine, MD simulations can provide a detailed picture of their conformational preferences and interactions with their environment, such as solvent molecules or biological macromolecules. nih.gov
MD simulations of PEGylated molecules have shown that the conformation of the PEG chain is highly dependent on its length and the nature of the conjugated species. mdpi.comnih.gov For a short linker like the PEG2 unit in Aminooxy-PEG2-Amine, the chain is expected to exhibit significant flexibility. acs.org Simulations of PEGylated proteins have revealed that PEG chains can adopt a range of conformations, from extended to more compact, folded structures that can shield the surface of the conjugated protein. nih.govnih.gov This shielding effect is a key factor in the enhanced stability and reduced immunogenicity of PEGylated therapeutics. acs.org
In the context of an Aminooxy-PEG2-Amine conjugate, MD simulations can be employed to understand how the linker influences the spatial relationship between two conjugated molecules. For instance, when used to link a targeting moiety to a therapeutic payload, the conformational ensemble of the PEG linker, as revealed by MD simulations, would dictate the reach and orientation of the targeting ligand. nih.gov
Table 1: Representative Conformational Data from Molecular Dynamics Simulations of PEG-like Linkers
| Parameter | Description | Illustrative Value Range |
| End-to-End Distance (Ree) | The average distance between the terminal atoms of the PEG chain. | 3 - 10 Å |
| Radius of Gyration (Rg) | A measure of the compactness of the PEG chain. | 2 - 5 Å |
| Solvent Accessible Surface Area (SASA) | The surface area of the linker exposed to the solvent, indicating its degree of interaction with the aqueous environment. | 150 - 300 Ų |
| Dihedral Angle Distribution | The probability distribution of the torsion angles within the PEG backbone (e.g., C-O-C-C), which reveals the preferred local geometry. | gauche and trans conformations are typically populated |
Note: The values in this table are illustrative and derived from general studies of short PEG chains. Specific values for an Aminooxy-PEG2-Amine conjugate would require dedicated simulation studies.
Computational Studies on Reaction Energetics and Transition States for Oxime Ligation
The reaction between the aminooxy group of the linker and an aldehyde or ketone to form a stable oxime bond is a cornerstone of its application in bioconjugation. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanism and energetics of this reaction. researchgate.net
The formation of an oxime proceeds through a two-step mechanism: nucleophilic addition of the aminooxy group to the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield the oxime. nih.gov DFT calculations can determine the energy of the reactants, intermediates, transition states, and products, providing a complete energy profile of the reaction. researchgate.net These calculations have confirmed that the reaction is generally thermodynamically favorable, with a negative Gibbs free energy change. rsc.org
Furthermore, computational studies have explored the role of catalysts, such as aniline (B41778) derivatives, in accelerating the rate of oxime ligation. researchgate.netacs.org These studies have shown that catalysts can lower the activation energy of the rate-limiting step, which is often the dehydration of the tetrahedral intermediate. acs.org The pH dependence of the reaction has also been investigated computationally, revealing that mildly acidic conditions are optimal for facilitating the protonation steps necessary for the reaction to proceed efficiently. nih.gov
Table 2: Calculated Energetic Parameters for Model Oxime Ligation Reactions
| Parameter | Description | Illustrative Value (kcal/mol) |
| Activation Energy (Ea) of Nucleophilic Addition | The energy barrier for the initial attack of the aminooxy group on the carbonyl. | 10 - 15 |
| Activation Energy (Ea) of Dehydration | The energy barrier for the elimination of a water molecule from the tetrahedral intermediate. | 15 - 25 |
| Reaction Energy (ΔErxn) | The overall energy change from reactants to products, indicating the thermodynamic driving force. | -5 to -15 |
| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile, which provides insight into the bond-making and bond-breaking processes. | Characterized by elongated C-O and N-H bonds and forming C-N bond |
Note: The values in this table are illustrative and based on DFT calculations of model systems. The exact values for the reaction of Aminooxy-PEG2-Amine with a specific aldehyde or ketone may vary.
Modeling of Linker Flexibility and its Impact on Ligand Presentation
The flexibility of the PEG2 linker is a critical determinant of the biological activity of its conjugates. acs.orgresearchgate.net Computational models can be used to quantify this flexibility and predict its impact on how a conjugated ligand is presented to its biological target. researchgate.netrsc.org
Various modeling approaches, from coarse-grained to all-atom simulations, can be used to describe the flexibility of the linker. mdpi.comaip.org These models can simulate the range of motion of the linker and calculate properties such as the persistence length, which is a measure of the stiffness of a polymer chain. For short PEG chains, the persistence length is on the order of a few angstroms, indicating a high degree of flexibility. acs.org
In the context of a bivalent ligand, where two receptor-binding moieties are connected by the Aminooxy-PEG2-Amine linker, computational modeling can predict the accessible distances and orientations between the two binding domains. acs.org This information is crucial for designing constructs with optimal avidity, where the linker is long and flexible enough to allow simultaneous binding to two receptor sites. nih.gov Modeling can also reveal how the linker's flexibility might lead to intramolecular interactions or aggregation, which could potentially hinder biological activity. acs.org
Table 3: Computational Metrics of Linker Flexibility and their Implications
| Metric | Description | Implication for Ligand Presentation |
| Persistence Length | A measure of the stiffness of the polymer chain. | A short persistence length indicates high flexibility, allowing the ligand to adopt a wide range of orientations. |
| End-to-End Distance Distribution | The probability distribution of the distance between the two ends of the linker. | Determines the effective reach of the conjugated ligand and the feasibility of bivalent binding. |
| Conformational Entropy | A measure of the number of accessible conformations. | A high conformational entropy is characteristic of a flexible linker, which can be advantageous for binding but may also come at an entropic cost upon target binding. |
| Intramolecular Hydrogen Bonding | The formation of hydrogen bonds within the linker-conjugate molecule. | Can lead to more compact, folded conformations, which may alter the presentation of the ligand. |
Note: These metrics are general descriptors of polymer flexibility and would need to be calculated specifically for Aminooxy-PEG2-Amine conjugates to provide precise quantitative insights.
Future Research Directions and Emerging Applications
Exploration of Novel Reaction Partners and Bioorthogonal Chemistries
The aminooxy group of the molecule readily participates in oxime ligation, a reaction known for its high chemoselectivity and the stability of the resulting oxime bond under physiological conditions. nih.govrsc.orgprecisepeg.com This reaction is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes. pcbiochemres.comnih.gov The future in this area lies in expanding the toolkit of reactions that can be used in concert with oxime ligation, enabling more complex molecular assemblies.
A significant area of future development is the integration of oxime ligation with other forms of "click chemistry." Click chemistry refers to a class of reactions that are modular, high-yielding, and produce minimal byproducts. nih.govnih.gov The presence of a primary amine on Aminooxy-PEG2-Amine HCl salt provides a versatile handle for introducing other click-compatible functional groups. broadpharm.comcreative-biolabs.com
For instance, the amine can be modified to bear an azide (B81097) or an alkyne group. This would create a heterobifunctional linker capable of participating in two distinct, orthogonal click reactions: the aminooxy group reacting with an aldehyde or ketone, and the newly introduced azide or alkyne group participating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). pcbiochemres.comeurjchem.commedchemexpress.com This dual-reactivity opens pathways for assembling complex, multi-component systems for applications in diagnostics and targeted drug delivery. eurjchem.compurepeg.com
Researchers are exploring the simultaneous or sequential labeling of biomolecules with multiple probes. researchgate.net A protein modified with both an aldehyde and an alkyne, for example, could be simultaneously conjugated to Aminooxy-PEG2-Amine (via the aldehyde) and an azide-functionalized imaging agent (via the alkyne), allowing for dual-modal tracking or therapy. researchgate.net
| Click Reaction Type | Reactive Partner on Linker | Complementary Group on Target | Key Features |
| Oxime Ligation | Aminooxy (-ONH2) | Aldehyde (-CHO) or Ketone (C=O) | High stability, bioorthogonal, catalyst-free or aniline-catalyzed. nih.govrsc.org |
| CuAAC | Azide (-N3) or Alkyne (C≡CH) | Alkyne or Azide | High efficiency, requires copper catalyst. eurjchem.com |
| SPAAC | Azide (-N3) | Strained Alkyne (e.g., DBCO, BCN) | Copper-free, bioorthogonal, rapid kinetics. pcbiochemres.commedchemexpress.com |
| Tetrazine Ligation | (Requires modification of amine) | Trans-cyclooctene (TCO) | Extremely fast kinetics, bioorthogonal. eurjchem.comacs.org |
Development of Next-Generation Bioconjugation Reagents with Enhanced Specificity
The demand for highly specific bioconjugation reagents is a driving force in proteomics, drug development, and diagnostics. nih.gov this compound serves as a foundational scaffold for creating such reagents. The short PEG linker enhances water solubility and biocompatibility while providing a flexible spacer that can reduce steric hindrance between conjugated molecules. precisepeg.comaxispharm.comchempep.com
Future work will focus on attaching molecules with high binding specificity, such as antibodies, aptamers, or small-molecule ligands, to the amine terminus of the linker. The resulting conjugate would then be able to target specific cells or proteins. The aminooxy group remains available for subsequent reaction with a payload, such as a fluorescent dye, a drug molecule, or a radioisotope, which has been tagged with an aldehyde or ketone. nih.gov This modular approach allows for the creation of tailored reagents for a multitude of applications, from live-cell imaging to the development of antibody-drug conjugates (ADCs). purepeg.combroadpharm.com
The development of reagents with cleavable linkers is another promising direction. While the current PEG2 spacer is stable, incorporating cleavable moieties within the linker structure would allow for the controlled release of conjugated payloads in specific biological environments (e.g., within a tumor microenvironment or inside a cell).
Expansion into Complex Biological Systems for Fundamental Discoveries
Bioorthogonal chemistry has revolutionized the study of biological processes in their native context. eurjchem.comacs.orgnih.gov Reagents derived from Aminooxy-PEG2-Amine are well-suited for these applications due to the biocompatibility of the PEG linker and the specificity of oxime ligation. nih.govchempep.com
A major research thrust is the metabolic labeling of cells. In this approach, cells are fed unnatural sugars modified with an aldehyde or ketone. These sugars are incorporated into glycoproteins on the cell surface. An aminooxy-functionalized probe can then be used to "click" onto these modified sugars, allowing for the visualization and tracking of glycans in living organisms. acs.org The amine group on the Aminooxy-PEG2-Amine linker provides a point of attachment for various reporter tags, facilitating these studies.
Furthermore, these tools are being used to investigate protein-protein interactions and post-translational modifications. By engineering proteins to contain unnatural amino acids with aldehyde or ketone side chains, researchers can use aminooxy probes to specifically label and pull down these proteins and their binding partners from complex cellular lysates, aiding in the discovery of new biological pathways and drug targets. nih.gov
Innovations in Self-Assembled Systems and Nanomaterials for Research Tools
Self-assembly is a process where components spontaneously organize into ordered structures. rsc.orgresearchgate.net This principle is increasingly used to create novel nanomaterials for biomedical applications. rsc.orgtorvergata.it this compound can be a critical component in the bottom-up construction of such materials.
For example, the amine functionality can be used to anchor the molecule to the surface of a nanoparticle, such as a gold nanoparticle or a liposome. researchgate.net The outward-facing aminooxy groups can then be used to capture aldehyde-tagged biomolecules, creating a functionalized nanoparticle for targeted delivery or biosensing. researchgate.net
Another emerging area is the formation of hydrogels. By cross-linking polymers that have been functionalized with aldehydes and other polymers functionalized with aminooxy groups, it is possible to form biocompatible hydrogels through oxime ligation. rsc.org The properties of these gels can be tuned for applications in tissue engineering and controlled drug release. The bifunctional nature of Aminooxy-PEG2-Amine allows it to act as a cross-linker, potentially linking two different polymer chains or a polymer to a biological molecule within the hydrogel matrix.
| Application Area | Role of Aminooxy-PEG2-Amine | Potential Research Outcome |
| Functionalized Nanoparticles | Surface modification via amine group; biomolecule capture via aminooxy group. | Targeted drug delivery vehicles, sensitive diagnostic probes. researchgate.net |
| Hydrogel Formation | Cross-linking agent between polymer chains functionalized with aldehydes. | Scaffolds for 3D cell culture and tissue engineering, controlled release systems. rsc.org |
| Peptide Self-Assembly | Covalent linking to peptide building blocks to add functionality and hydrophilicity. | Development of novel peptide-based biomaterials with tunable properties. torvergata.it |
| Surface Patterning | Immobilization onto surfaces to create specific patterns for cell adhesion or protein capture. | Advanced biosensors and "lab-on-a-chip" devices. rsc.org |
Q & A
Q. What are the critical storage and handling protocols for Aminooxy-PEG2-Amine HCl salt to ensure stability?
The compound should be stored at -20°C under inert gas (e.g., argon) to prevent oxidation and hydrolysis of the aminooxy and amine groups. Prior to use, allow the vial to equilibrate to room temperature in a desiccator to minimize moisture absorption. For reconstitution, use anhydrous solvents (e.g., DMSO, DMF) under nitrogen atmosphere .
Q. How does the solubility of this compound vary with molecular weight and solvent choice?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and water due to its PEG backbone. Higher molecular weights (e.g., 5k–20k Da) may exhibit reduced solubility in aqueous buffers; sonication or mild heating (≤40°C) can aid dissolution. For organic-phase reactions, DCM or THF is recommended .
Q. What analytical techniques are suitable for quantifying purity and functional group integrity?
- HPLC (Reverse Phase): Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity.
- NMR (¹H/¹³C): Confirm PEG spacer integrity (δ 3.5–3.7 ppm for ethylene oxide) and aminooxy/amine proton signals (δ 2.8–3.2 ppm).
- FT-IR: Verify presence of amine (N-H stretch ~3300 cm⁻¹) and aminooxy (O-N stretch ~950 cm⁻¹) groups .
Advanced Questions
Q. How can researchers optimize reaction conditions for aminooxy-mediated bioconjugation (e.g., with ketones or aldehydes)?
- pH Control: Conduct reactions at pH 4.5–5.5 (acetate buffer) to enhance aminooxy reactivity while minimizing hydrolysis.
- Stoichiometry: Use a 2:1 molar excess of this compound to target carbonyl groups to account for competing hydrolysis.
- Kinetic Monitoring: Track reaction progress via UV-Vis (λ = 280 nm for Schiff base formation) or MALDI-TOF for mass shifts .
Q. What experimental strategies mitigate PEG-induced hydration interference in aqueous phase-separation systems?
PEG can reduce free water availability, altering ion hydration and phase behavior. To isolate its effect:
- Control Experiments: Compare phase separation in PEG-free vs. PEG-containing systems (e.g., using NaCl or citrate buffers).
- Refractometry: Measure refractive index changes to quantify hydration number alterations (e.g., hK+ + hCl- decreases by ~15% with PEG-6000) .
- Table 1: Hydration number trends with PEG addition:
| Ion Pair | Hydration Number (No PEG) | Hydration Number (With PEG) |
|---|---|---|
| K<sup>+</sup> + Cl<sup>-</sup> | 8.2 ± 0.3 | 6.9 ± 0.4 |
| K<sup>+</sup> + Br<sup>-</sup> | 9.1 ± 0.2 | 7.5 ± 0.3 |
Q. How should researchers address discrepancies in conjugation efficiency across PEG derivatives?
Contradictions in reactivity between Aminooxy-PEG2-Amine and other PEGs (e.g., Azido-PEGs) often stem from:
- Steric Hindrance: Shorter PEG spacers (e.g., PEG2 vs. PEG4) reduce accessibility of aminooxy groups.
- Charge Interactions: Protonated amine groups (at pH < 7) may repel positively charged substrates. Resolution: Perform comparative kinetics using SPR or ITC to quantify binding affinities under varied pH and spacer lengths .
Q. What purification methods are effective for isolating PEG-conjugated products while minimizing side reactions?
- Size-Exclusion Chromatography (SEC): Separate unconjugated PEG from protein-PEG adducts using Superdex columns.
- Dialysis: Use 3.5 kDa MWCO membranes to remove small-molecule byproducts.
- HIC (Hydrophobic Interaction Chromatography): Leverage PEG’s hydrophobicity at high salt concentrations (e.g., 1.5 M (NH4)2SO4) .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
